3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine

Vue d'ensemble

Description

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a tert-butyl group at position 3 and a methoxyphenyl group at position 1 of the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine typically involves multiple steps. One common method involves the reaction of 3-tert-butyl-1-methoxybenzene with tert-butyl hydrazine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is in the field of pharmaceuticals. The compound serves as a key intermediate in the synthesis of novel drugs, particularly those targeting inflammatory diseases and pain management. Its structural characteristics allow it to enhance the efficacy of anti-inflammatory and analgesic medications, making it a valuable asset in drug discovery and development processes .

Case Study: Anti-inflammatory Properties

Research has demonstrated that derivatives of this pyrazole compound exhibit significant anti-inflammatory effects. For instance, studies have shown that modifications to the pyrazole ring can lead to increased potency against specific inflammatory pathways, which is crucial for developing targeted therapies .

Agricultural Chemistry

In agricultural chemistry, this compound is explored as a potential herbicide and pesticide. Its ability to interact with biological systems makes it suitable for enhancing crop yield and protecting plants from various pests. The compound's effectiveness in agrochemical formulations can lead to improved agricultural productivity while minimizing environmental impact .

Case Study: Herbicidal Activity

Field trials have indicated that formulations containing this compound can effectively control weed populations without adversely affecting crop health. This dual action not only improves yields but also contributes to sustainable farming practices .

Material Science

The compound is also being investigated for applications in material science. Its unique chemical properties facilitate the development of advanced materials, including polymers and coatings with specific thermal and mechanical characteristics. These materials are essential for various industrial applications where durability and performance are critical .

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability. This advancement opens avenues for creating high-performance materials suitable for demanding applications in aerospace and automotive industries .

Biochemical Research

In biochemical research, this compound plays a vital role in studying enzyme inhibition and receptor binding mechanisms. Understanding these interactions is crucial for elucidating metabolic pathways and disease mechanisms, which are foundational for drug discovery efforts .

Case Study: Enzyme Inhibition Studies

Studies have identified that derivatives of this compound can selectively inhibit certain enzymes involved in disease processes. This selectivity is beneficial for designing drugs with fewer side effects and improved therapeutic profiles .

Analytical Chemistry

Finally, this compound is utilized in analytical chemistry for developing methods to detect and quantify other compounds. Its application enhances accuracy in laboratory testing and quality control processes across various industries, including pharmaceuticals and food safety .

Case Study: Method Development

Innovative analytical techniques involving this compound have been developed to improve the sensitivity and specificity of detection methods for contaminants in food products. This advancement ensures compliance with safety regulations while protecting consumer health .

Mécanisme D'action

The mechanism of action of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it inhibits the activity of COX-2 and iNOS, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: This compound also contains a pyrazole ring with a tert-butyl group but differs in the substitution pattern and additional pyridine ring.

1-(tert-butyl)-3-methoxybenzene: This compound shares the tert-butyl and methoxy groups but lacks the pyrazole ring structure.

Uniqueness

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and methoxyphenyl groups contributes to its stability and reactivity, making it a valuable compound for various applications in research and industry.

Activité Biologique

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

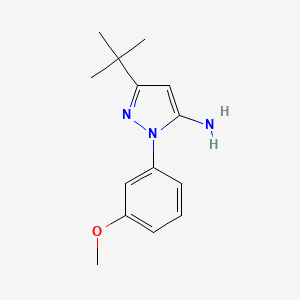

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a tert-butyl group and a methoxy-substituted phenyl ring attached to the pyrazole core, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds within the pyrazole class exhibit various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific biological activities of this compound are summarized below:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | TBD |

| Analog A | MCF7 (breast cancer) | 3.79 |

| Analog B | NCI-H460 (lung cancer) | 12.50 |

These findings suggest that this compound may possess similar or enhanced activity against specific cancer types.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example:

- p38 MAPK Inhibition : Compounds structurally related to this compound have shown IC50 values in the low nanomolar range against p38 MAPK, a critical regulator in inflammatory responses and cancer progression .

- Microtubule Destabilization : Some pyrazole derivatives have been identified as microtubule-destabilizing agents, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, pyrazole compounds have demonstrated antimicrobial activity. Studies indicate that related pyrazole derivatives exhibit moderate antibacterial effects against various strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 250 µg/mL |

| Candida albicans | 250 µg/mL |

These results point towards the potential use of this compound in treating infections caused by these pathogens .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on lung and breast cancer cell lines. The findings revealed that certain derivatives exhibited significant growth inhibition, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of various pyrazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the pyrazole ring could improve antimicrobial potency .

Propriétés

IUPAC Name |

5-tert-butyl-2-(3-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-6-5-7-11(8-10)18-4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYUZDSVTMPVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448133 | |

| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725686-47-5 | |

| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.